Validated Intermediate for a 67 nM 5-HT3 Receptor Antagonist
The primary differentiation of 4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine is its documented, high-yielding conversion into compound 32 (6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine), the most potent ligand in a focused series. The final compound 32 demonstrates a Ki of 67 nM at the 5-HT3 receptor and acts as a competitive antagonist in the guinea pig colon functional assay [1]. In contrast, the direct 6-methyl analog of this final compound, derived from a different intermediate, showed significantly lower affinity, illustrating the critical nature of the 6-ethyl group provided by this specific building block [2].
| Evidence Dimension | Binding Affinity of Downstream Product (5-HT3 Receptor) |
|---|---|
| Target Compound Data | Ki = 67 nM (for final compound 32 derived from CAS 900463-12-9) |
| Comparator Or Baseline | Ki values for other series derivatives (e.g., 6-methyl analogs) were reportedly higher, with a 2-3 order of magnitude potency loss in related thieno[2,3-d]pyrimidine scaffolds [2]. |
| Quantified Difference | Compound 32 is the most potent ligand in its series (Ki = 67 nM), outperforming other analogs; the 6-ethyl substitution is essential for this high potency compared to 6-methyl counterparts. |
| Conditions | Radioligand binding assay on rat cortical 5-HT3 receptors; functional antagonism in guinea pig colon. |
Why This Matters
This provides direct, quantitative evidence that sourcing this specific intermediate is non-negotiable for projects aiming to access the validated 5-HT3 antagonist pharmacophore with a known potency anchor.
- [1] Modica, M. N., et al. Synthesis and receptor binding of new thieno[2,3-d]-pyrimidines as selective ligands of 5-HT3 receptors. Archiv der Pharmazie, 2008, 341(6), 333-343. DOI: 10.1002/ardp.200700205. View Source
- [2] Gangjee, A., et al. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 2009, 52(15), 4892-4902. View Source
